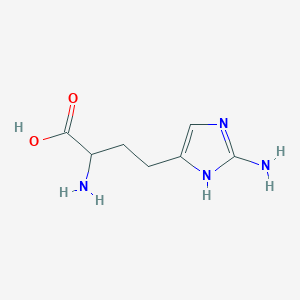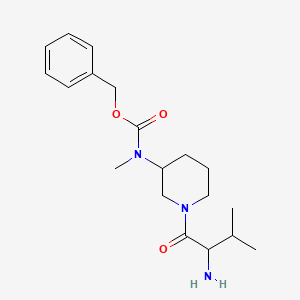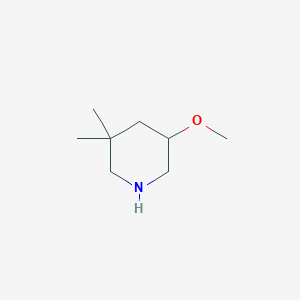
2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme function and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A derivative with similar structural features.
2-Amino-4-fluoro-5-(1-methyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)benzamide: Another compound with an imidazole ring
Uniqueness
2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual amino groups and butanoic acid moiety make it versatile for various applications, distinguishing it from other imidazole-containing compounds .
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H12N4O2/c8-5(6(12)13)2-1-4-3-10-7(9)11-4/h3,5H,1-2,8H2,(H,12,13)(H3,9,10,11) |
InChI Key |
FXIIKDXCDODGRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788350.png)

![Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B14788373.png)



![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)

![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)




